molecular formula C10H13NO4S B2587552 4-(Ethanesulfonamidomethyl)benzoic acid CAS No. 1016523-95-7

4-(Ethanesulfonamidomethyl)benzoic acid

Cat. No.: B2587552
CAS No.: 1016523-95-7
M. Wt: 243.28
InChI Key: SEMGZAOEJSQMLJ-UHFFFAOYSA-N
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Description

4-(Ethanesulfonamidomethyl)benzoic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol It is characterized by the presence of an ethanesulfonamide group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonamidomethyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with ethanesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the ethanesulfonamide group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonamidomethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Ethanesulfonamidomethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)aminobenzoic acid
  • 4-(Ethylsulfonyl)aminobenzoic acid
  • 4-(Propylsulfonyl)aminobenzoic acid

Uniqueness

4-(Ethanesulfonamidomethyl)benzoic acid is unique due to its specific combination of the ethanesulfonamide group and the benzoic acid moiety. This combination imparts distinct chemical properties, such as increased solubility and reactivity, which are not observed in similar compounds .

Properties

IUPAC Name

4-[(ethylsulfonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-16(14,15)11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMGZAOEJSQMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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